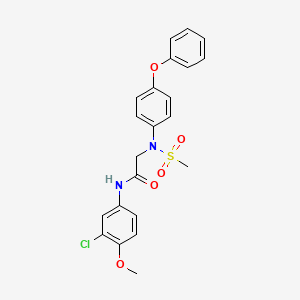![molecular formula C18H22N2O3S B4771780 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4771780.png)
3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide
Übersicht
Beschreibung
3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamides. It is a histone deacetylase (HDAC) inhibitor that has been extensively studied for its potential applications in cancer treatment and other diseases.
Wirkmechanismus
3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This process leads to the condensation of chromatin and the repression of gene expression. By inhibiting HDAC enzymes, 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide promotes the acetylation of histone proteins, leading to the activation of gene expression and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression and cell cycle regulation, 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This effect may be useful in preventing the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression in cancer cells. However, 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has also been found to have off-target effects, which may limit its effectiveness in some cases. Additionally, 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has a relatively short half-life, which may require frequent dosing in clinical applications.
Zukünftige Richtungen
There are many potential future directions for research on 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors that can be used in combination with other cancer treatments. Another area of interest is the investigation of the effects of 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide on non-cancerous cells, as well as its potential applications in other diseases, such as neurological disorders and inflammatory conditions. Overall, 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide shows great promise as a potential treatment for cancer and other diseases, and further research is needed to fully understand its mechanisms of action and potential applications.
Wissenschaftliche Forschungsanwendungen
3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been extensively studied for its potential applications in cancer treatment. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 3-methyl-4-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been found to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-13-16(10-11-17(14)20-24(2,22)23)18(21)19-12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13,20H,6,9,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPILSBYLYPDSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCCC2=CC=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-chloro-N,8-dimethyl-2-(2-pyridinyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4771722.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4771730.png)

![1-ethyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4771735.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4771747.png)

![ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4771766.png)
![1-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4771771.png)
![4-({[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4771775.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride](/img/structure/B4771782.png)
![{[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4771787.png)

![ethyl 5-amino-3-(3-chloro-4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B4771798.png)